molecular formula C10H13ClN2O B1601776 N-Tert-butyl-2-chloroisonicotinamide CAS No. 588694-28-4

N-Tert-butyl-2-chloroisonicotinamide

Cat. No. B1601776
CAS RN: 588694-28-4
M. Wt: 212.67 g/mol
InChI Key: AJRNKJBMKLQFIM-UHFFFAOYSA-N
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Description

N-Tert-butyl-2-chloroisonicotinamide is a chemical compound that has gained significant attention in scientific research. It belongs to the class of isonicotinamide derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Antisense Oligonucleotides (ASOs)

N-Tert-butyl-2-chloroisonicotinamide: has been utilized in the modification of oligonucleotides to enhance their duplex-forming ability. This is particularly important in the development of ASOs, which are a class of drugs that bind to specific mRNA sequences to inhibit protein production. The compound’s ability to stabilize the duplex structure of ASOs can potentially improve their efficacy in treating various diseases .

Drug Synthesis

The compound plays a role in the synthesis of N-tert-butyl amides , which are found in several drugs. For instance, it’s used in the production of finasteride, a medication for benign prostatic hyperplasia, and nelfinavir, an HIV protease inhibitor. Its involvement in the Ritter reaction is crucial for creating these therapeutic compounds under solvent-free conditions .

Chemical Biology

In chemical biology, N-Tert-butyl-2-chloroisonicotinamide is significant for its role in the synthesis of various N-nitroso compounds. These compounds have applications in cancer treatment, cardiovascular diseases, and central nervous disorders due to their unique carcinogenic and mutagenic properties .

Green Chemistry

The compound is also relevant in green chemistry, where it contributes to the development of synthesis methods that are more environmentally friendly. It’s used in reactions that require less hazardous solvents or can be performed under solvent-free conditions, reducing the environmental impact of chemical synthesis .

Neuroprotective Therapy

In the field of neuroprotective therapy, N-Tert-butyl-2-chloroisonicotinamide derivatives are explored for their antioxidant properties. These derivatives could potentially be used as drug candidates for treating neurodegenerative diseases associated with oxidative stress .

properties

IUPAC Name

N-tert-butyl-2-chloropyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-10(2,3)13-9(14)7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRNKJBMKLQFIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476035
Record name N-tert-Butyl-2-chloropyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Tert-butyl-2-chloroisonicotinamide

CAS RN

588694-28-4
Record name N-tert-Butyl-2-chloropyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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